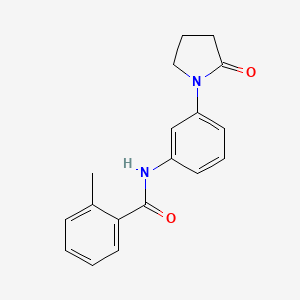

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

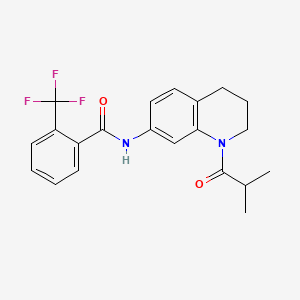

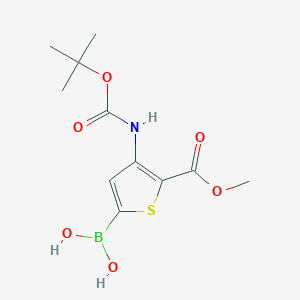

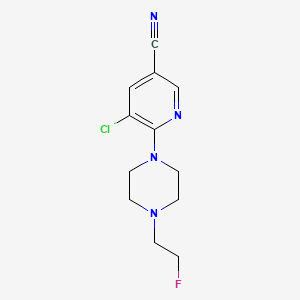

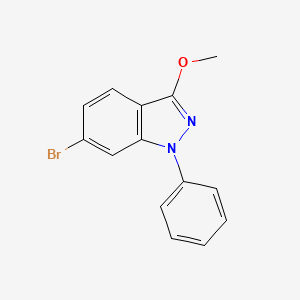

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the protection of Pyrrolidine, followed by the activation of Phenylacetic acid. Then, a coupling reaction takes place, followed by deprotection and oxidation. Finally, the product is purified .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protection, activation, coupling, deprotection, oxidation, and purification . Each step involves specific reactants and conditions .Physical and Chemical Properties Analysis

The empirical formula of a similar compound is C20H22N2O5, and its molecular weight is 370.40 .Scientific Research Applications

Discovery and Development of HDAC Inhibitors

A pivotal application of related compounds is in the development of histone deacetylase (HDAC) inhibitors, such as MGCD0103, a compound designed to selectively inhibit HDACs 1-3 and 11. This selective inhibition is crucial for blocking cancer cell proliferation and inducing apoptosis, demonstrating significant antitumor activity in vivo. MGCD0103’s development highlights the potential of similar benzamide derivatives in cancer therapy (Zhou et al., 2008).

Advancements in Cancer Treatment

Further research into benzamide derivatives has led to the design and synthesis of compounds with potent anticancer activities. For instance, a series of substituted benzamides was evaluated against multiple cancer cell lines, showing moderate to excellent anticancer activity, underscoring the therapeutic potential of these compounds in oncology (Ravinaik et al., 2021).

Neurological Research

Compounds like 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide also find applications in neurological research. For example, the synthesis and neuroleptic activity of related benzamides have been studied, identifying compounds with potent inhibitory effects on stereotyped behavior in rats, which is significant for the development of neuroleptic drugs (Iwanami et al., 1981).

Chemical Synthesis and Material Science

In material science, the synthesis of hyperbranched aromatic polyamides from related monomers demonstrates the utility of these compounds in creating novel materials with specific properties, such as solubility in various solvents and high thermal stability (Yang et al., 1999).

Pharmacological Characterization

The pharmacological characterization of related compounds, such as PF-04455242, a novel κ-opioid receptor antagonist, showcases the role of benzamide derivatives in addressing neurological disorders, depression, and addiction, offering a new avenue for therapeutic interventions (Grimwood et al., 2011).

Mechanism of Action

Future Directions

The future directions in the study of such compounds could involve further exploration of their therapeutic potential, especially in the management of type 2 diabetes . Additionally, increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore could be another area of interest .

Properties

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJWLCRZUUKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)

![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)

![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)